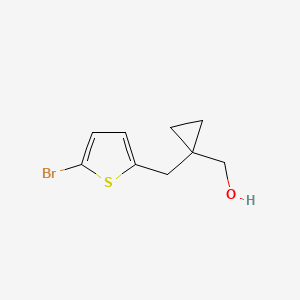![molecular formula C7H11NO2 B13519649 2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)
2-Nitrobicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrobicyclo[221]heptane is an organic compound belonging to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane skeleton with a nitro group attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobicyclo[2.2.1]heptane typically involves the Diels-Alder reaction between 2-nitropropene and cyclopentadiene. This reaction yields a mixture of isomeric nitrobicyclo[2.2.1]heptenes, which can be separated and further processed. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitrobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The nitro group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Electrophiles: Such as bromine and mercury trifluoroacetate.
Major Products
The major products formed from these reactions include various nitro, amine, and substituted derivatives of bicyclo[2.2.1]heptane .
Applications De Recherche Scientifique
2-Nitrobicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Its derivatives have potential antiviral activity against certain viruses.
Mécanisme D'action
The mechanism of action of 2-Nitrobicyclo[2.2.1]heptane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species. These species can cause oxidative stress and damage to cellular components, including DNA . The compound’s structural features also allow it to participate in various chemical reactions, contributing to its biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbicyclo[2.2.1]heptane: A methyl-substituted derivative of bicyclo[2.2.1]heptane.
Bicyclo[2.2.1]heptane derivatives: Various derivatives containing different functional groups, such as aza nitrogen atoms and additional nitro groups.
Uniqueness
2-Nitrobicyclo[2.2.1]heptane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications in high-energy materials and biological research. Its structural stability and ability to undergo various chemical transformations make it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11NO2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
Clé InChI |
CXLHGMQQYZDPLY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)

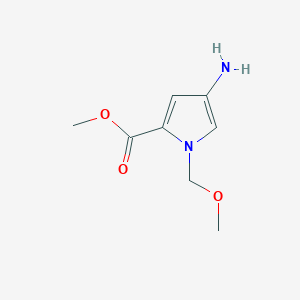
![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)
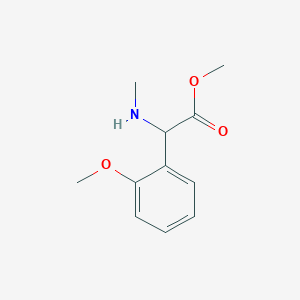
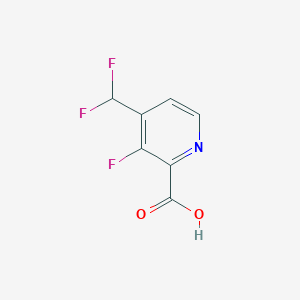
![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
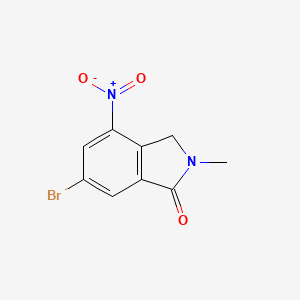
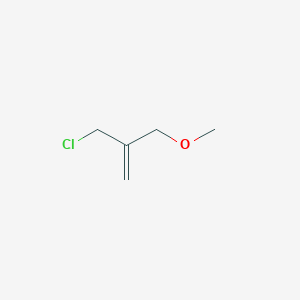
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)

